Superior Kinetic Efficiency of Selenodiglutathione as a Substrate for Mammalian Thioredoxin Reductase (TrxR) vs. Insulin Disulfides
Selenodiglutathione acts as a highly efficient oxidant of reduced thioredoxin (Trx) and a direct substrate for mammalian thioredoxin reductase (TrxR), a property not shared by its precursor, selenite [1]. In direct kinetic comparisons using fluorescence spectroscopy, GS-Se-SG was found to be kinetically superior as an oxidant for reduced E. coli thioredoxin when compared to the standard disulfide substrate, insulin [1]. Furthermore, the oxygen-dependent reaction between calf thymus TrxR and GS-Se-SG was accelerated 2-fold by the addition of 4 mM GSH, indicating that the generation of the reactive HSe⁻ intermediate is a key feature of its enzymatic processing [1].
| Evidence Dimension | Relative kinetic efficiency as an oxidant of reduced thioredoxin |
|---|---|
| Target Compound Data | Kinetically superior to insulin disulfides |
| Comparator Or Baseline | Insulin disulfides (standard substrate) |
| Quantified Difference | Qualitatively described as 'kinetically superior'; reaction rate with calf thymus TrxR increased 2-fold in the presence of 4 mM GSH vs. without GSH |
| Conditions | In vitro, E. coli thioredoxin / fluorescence spectroscopy; calf thymus thioredoxin reductase with 20 µM GS-Se-SG |
Why This Matters
Direct interaction with the thioredoxin system establishes selenodiglutathione as a specific biochemical tool for studying this pathway, whereas selenite requires prior metabolic conversion and cannot be used to probe TrxR activity directly.
- [1] Björnstedt, M., Kumar, S., & Holmgren, A. (1992). Selenodiglutathione is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase. Journal of Biological Chemistry, 267(12), 8030-8034. PMID: 1569062. View Source
